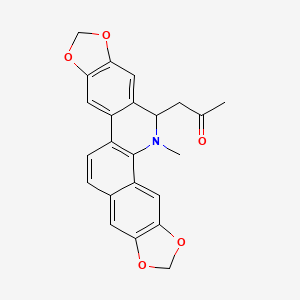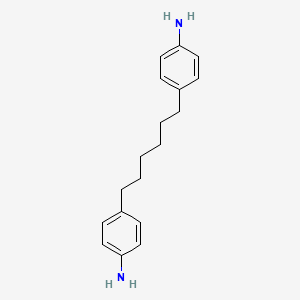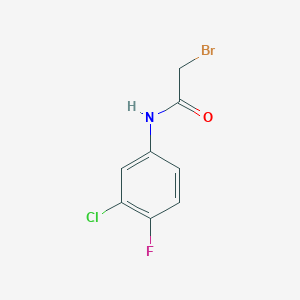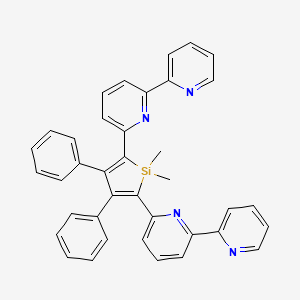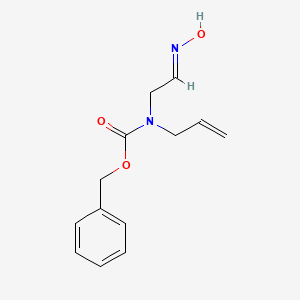
(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate
Overview
Description
“(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate” is a type of carbamate compound . Carbamates are ester compounds of carbamic acid . They are widely used in the environment, and compared with other pesticides in nature, they are easier to decompose and have less durability .
Synthesis Analysis
Carbamates can be synthesized through various methods. One common method involves the reaction of amines with organic carbonates such as dimethyl carbonate . Another method involves heating urea and ethyl alcohol .Molecular Structure Analysis
The molecular structure of carbamates, including “this compound”, involves an ester of carbamic acid . The exact molecular structure of this specific compound is not available in the retrieved information.Chemical Reactions Analysis
Carbamates undergo various chemical reactions. They can be decomposed through physical removal, chemical reaction, biological degradation, and enzymatic degradation . Ethyl carbamate, for example, is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Scientific Research Applications
Synthesis and Properties of UV-Absorbing Monomers : A study focused on synthesizing new monomers, including derivatives of allyl carbamate, for potential use in UV-absorbing applications. These monomers were characterized using various techniques, suggesting their utility in materials science and polymer stabilization (Pan et al., 1995).
Pharmacological Applications : Another research explored the synthesis of a novel potent selective neuronal nicotinic receptor (NNR) agonist, constructed from a derivative of benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate. This indicates its relevance in the development of neurological drugs (Ji et al., 2005).
N-Alkylation in Amine Synthesis : The direct use of benzylic and allylic alcohols as N-alkylating agents, avoiding preactivation of alcohol hydroxy groups, highlights an efficient route for synthesizing amine derivatives. This suggests the compound's utility in organic chemistry and pharmaceutical manufacturing (Li et al., 2008).
Organolithium Reagent Generation : Research on the generation of allylic and benzylic organolithium reagents from various ester, amide, carbonate, and carbamate derivatives, including those related to the compound , has implications for synthetic chemistry applications (Alonso et al., 1999).
Synthesis of Polymerizable Antioxidants : The compound's derivatives were used in the synthesis of new monomeric antioxidants containing hindered phenol, showcasing its potential in polymer science and material stabilization (Pan et al., 1998).
Safety and Hazards
Carbamates, including ethyl carbamate, are genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . Ethyl carbamate has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .
Future Directions
Mechanism of Action
Target of Action
(E)-Benzyl allyl(2-(hydroxyimino)ethyl)carbamate is a type of carbamate compound . Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . Therefore, the immune system can be considered as a primary target of this compound.
Mode of Action
Carbamates, including this compound, exert their effects by inhibiting acetylcholinesterase activity . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological changes.
Biochemical Pathways
The formation of carbamates like this compound involves several biochemical pathways. One major pathway involves the reaction of urea and various proteins like citrulline during the fermentation step . Another pathway involves the reaction of cyanide and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .
Pharmacokinetics
It’s known that carbamates generally have relatively low durability and virulence compared to other types of pesticides . This suggests that they may be metabolized and excreted relatively quickly. The benchmark dose lower limit of ethyl carbamate, a related compound, is 0.3 mg/kg bw per day .
Result of Action
The result of the action of this compound is primarily genotoxic and carcinogenic effects . It has been shown to increase the incidences of various types of tumors in animal studies .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the formation of carbamates is exponentially accelerated at elevated temperatures . Additionally, the presence of certain microorganisms can influence the formation and degradation of carbamates .
Properties
IUPAC Name |
benzyl N-[(2E)-2-hydroxyiminoethyl]-N-prop-2-enylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-9-15(10-8-14-17)13(16)18-11-12-6-4-3-5-7-12/h2-8,17H,1,9-11H2/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNPGPXWVWTJSS-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=NO)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(C/C=N/O)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036501.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3036502.png)
![[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate](/img/structure/B3036506.png)
![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)

